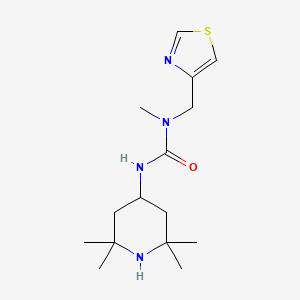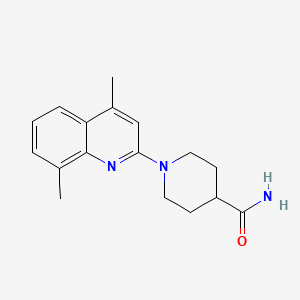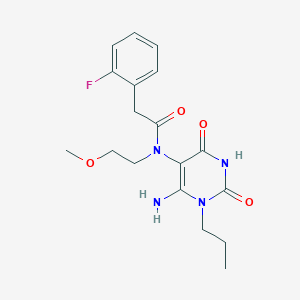
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cell type and the concentration used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, it has been studied for its potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is its selectivity for CK2, which allows for specific inhibition of this protein kinase without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, a limitation of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more water-soluble analogs of this compound could improve its usefulness in experimental settings.
合成法
The synthesis of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea involves several steps, starting from commercially available reagents. The key step is the reaction between 1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea and 1,3-dibromopropane, followed by a cyclization reaction with sodium hydroxide and thionyl chloride. The final product is obtained after purification by column chromatography.
科学的研究の応用
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea has been used in various scientific research studies, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4OS/c1-14(2)6-11(7-15(3,4)18-14)17-13(20)19(5)8-12-9-21-10-16-12/h9-11,18H,6-8H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKSZQQVMJSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)N(C)CC2=CSC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)

![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
